2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)butanamide
Description
This compound features a thieno[3,2-d]pyrimidinone core substituted with a benzodioxolylmethyl group at position 3 and a sulfanyl-linked butanamide moiety at position 2. While direct data on this compound are absent in the provided evidence, its structural analogs (e.g., sulfonamide- and pyrimidine-based derivatives) suggest its synthesis likely involves coupling reactions similar to those described for compounds like (S)-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide (5a) . The benzodioxole and methoxyphenyl groups may enhance lipophilicity and metabolic stability compared to simpler alkyl or aryl substituents .
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5S2/c1-3-21(23(29)26-16-5-4-6-17(12-16)31-2)35-25-27-18-9-10-34-22(18)24(30)28(25)13-15-7-8-19-20(11-15)33-14-32-19/h4-12,21H,3,13-14H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQJRRDEFJBBOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=CC=C1)OC)SC2=NC3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)butanamide , also referred to by its chemical identifiers and synonyms, has garnered attention for its potential biological activities. This article aims to consolidate findings on its biological effects, mechanisms of action, and therapeutic potentials based on diverse research sources.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 419.4 g/mol. Its structural complexity includes a thieno[3,2-d]pyrimidine core and a benzodioxole moiety, which are known for their diverse biological activities.
Research indicates that the compound exhibits significant biological activities primarily through the following mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound show promising antimicrobial properties against various pathogens. For instance, compounds with similar structural motifs have demonstrated effectiveness against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum .
- Anticancer Potential : The thieno[3,2-d]pyrimidine scaffold is recognized for its role in cancer therapeutics. Compounds within this class have been studied for their ability to inhibit key oncogenic pathways and induce apoptosis in cancer cells .
- Enzyme Inhibition : The compound’s structure suggests potential inhibition of enzymes involved in metabolic pathways. For example, some derivatives have been shown to inhibit α-glucosidase, which is crucial in carbohydrate metabolism .
Biological Activity Data
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this specific compound:
- Antimicrobial Evaluation : A study conducted on sulfonamide derivatives indicated that modifications on the benzodioxole ring influenced antimicrobial efficacy. Compounds with electron-withdrawing groups showed enhanced activity against various pathogens .
- Anticancer Studies : Research on thieno[3,2-d]pyrimidines has highlighted their ability to selectively target cancer cells while sparing normal cells, suggesting a favorable therapeutic index . This selectivity is attributed to their interaction with specific cellular receptors involved in tumor progression.
- Mechanistic Insights : Molecular docking studies have been employed to elucidate the binding interactions of this compound with target enzymes. These studies provide valuable information regarding the structural requirements for biological activity and help guide future modifications for improved efficacy .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Thieno/Pyrimidine-Based Derivatives
Impact of Substituents on Physicochemical Properties
- Alkyl Chain Length : In the sulfamoylphenyl series (), increasing the acyl chain from butyramide (5a) to hexanamide (5c) reduced melting points (180–182°C → 142–143°C), suggesting enhanced flexibility and reduced crystallinity .
- Aromatic vs.
- Electron-Withdrawing Groups : The trifluoromethylbenzyl group in ’s compound may enhance stability and hydrophobic interactions, a feature absent in the target compound but relevant for SAR optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
